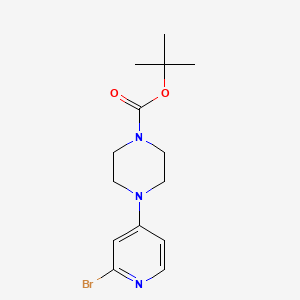

![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

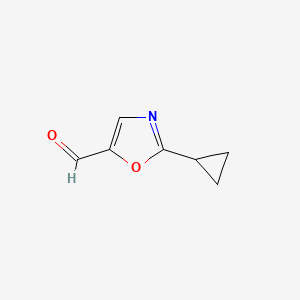

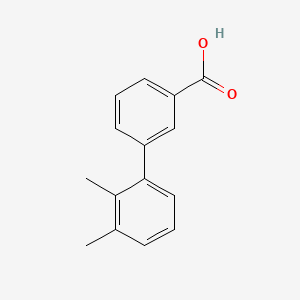

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a chemical compound with the molecular formula C7H8BrNS . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno .Molecular Structure Analysis

The molecular structure of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .科学的研究の応用

Organic Synthesis and Functionalization

The compound serves as a versatile precursor in organic synthesis, particularly in the functionalization of pyridine scaffolds. Directed metalation and halogen/metal exchange are common methods for regioselective functionalization of pyridines, which are crucial for synthesizing various biologically active molecules and complex organic compounds. These reactions often involve deprotonation with lithium amides or alkyllithium reagents at low temperatures, with metalation achieved using ate-bases with different metals or TMP metal reagents (Manolikakes et al., 2013).

Regioselectivity in Bromination

Research on the regioselectivity of bromination, particularly with unsymmetrical dimethylated pyridines, has highlighted the influence of nitrogen in the ring, which acts inductively to deactivate certain positions towards bromination. This aspect is critical in understanding the chemical behavior and potential transformations of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in synthetic applications (Thapa et al., 2014).

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, play a significant role in medicinal chemistry. They are found in a wide array of bioactive compounds with diverse therapeutic potentials, such as anticancer, antibacterial, and anti-inflammatory activities. The structural features of these compounds, including their ability to form various interactions with biological targets, make them valuable scaffolds in drug discovery (Abu-Taweel et al., 2022).

Catalysis and Synthetic Pathways

The compound is also relevant in the context of catalysis and the development of synthetic pathways for complex molecules. Hybrid catalysts, for instance, have been explored for the synthesis of pyranopyrimidine scaffolds, which are precursors for many pharmaceuticals. The use of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in these syntheses could provide new routes to these important structures (Parmar et al., 2023).

特性

IUPAC Name |

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUCVYYQLZQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CSC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659979 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

CAS RN |

1219531-56-2 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

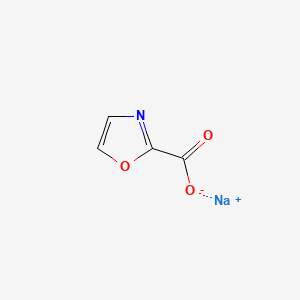

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

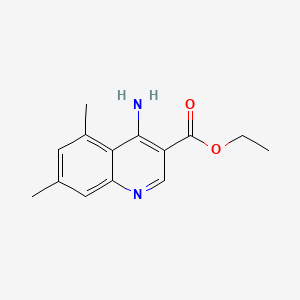

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)